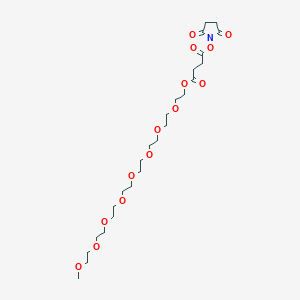

m-PEG8-ethoxycarbonyl-NHS ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

m-PEG8-ethoxycarbonyl-NHS ester: is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is known for its ability to facilitate the conjugation of two molecules within PROTACs, making it a valuable tool in targeted protein degradation research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG8-ethoxycarbonyl-NHS ester typically involves the reaction of m-PEG8 with ethoxycarbonyl chloride and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the NHS ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: m-PEG8-ethoxycarbonyl-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds .

Common Reagents and Conditions:

Reagents: Primary amines, triethylamine, ethoxycarbonyl chloride, N-hydroxysuccinimide.

Conditions: Anhydrous conditions, room temperature to slightly elevated temperatures.

Major Products: The major product formed from the reaction of this compound with primary amines is the corresponding amide .

Aplicaciones Científicas De Investigación

m-PEG8-ethoxycarbonyl-NHS ester is widely used in scientific research, particularly in the following areas:

Mecanismo De Acción

m-PEG8-ethoxycarbonyl-NHS ester functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound facilitates the formation of a stable amide bond between the PROTAC molecule and the target protein. This linkage allows the PROTAC to recruit an E3 ubiquitin ligase, which tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome .

Comparación Con Compuestos Similares

m-PEG8-NHS ester: Another PEG-based linker used for similar applications but without the ethoxycarbonyl group.

m-PEG4-NHS ester: A shorter PEG linker that provides less flexibility in the conjugation process.

Uniqueness: m-PEG8-ethoxycarbonyl-NHS ester is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in the synthesis of PROTACs, where the linker length can significantly impact the efficacy of the target protein degradation .

Propiedades

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] butanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H43NO14/c1-31-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-24(29)4-5-25(30)40-26-22(27)2-3-23(26)28/h2-21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZGBNKPTJXTNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H43NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.